molecular formula C20H25N5O2 B275886 N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

Katalognummer B275886
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: RXIFCLWCLQLAHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine (abbreviated as TAK-659) is a chemical compound that belongs to the class of kinase inhibitors. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in apoptosis and growth inhibition of B-cells.
Biochemical and physiological effects:
N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been shown to induce apoptosis and growth inhibition of B-cells in vitro and in vivo. In preclinical studies, N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also been shown to reduce tumor burden and prolong survival in mouse models of CLL and NHL. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which supports its potential as an orally administered drug for the treatment of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also shown synergistic effects when combined with other drugs, which may enhance its therapeutic efficacy. However, one limitation of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine in humans.

Zukünftige Richtungen

There are several potential future directions for the development of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine as a therapeutic agent for B-cell malignancies. These include:
1. Clinical trials: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further clinical studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has shown synergistic effects when combined with other drugs, such as venetoclax and ibrutinib. Further studies are needed to identify optimal drug combinations and dosing regimens.
3. Biomarker identification: Biomarkers that predict response to N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may help identify patients who are most likely to benefit from treatment and optimize dosing regimens.
4. Mechanism of resistance: Further studies are needed to identify mechanisms of resistance to N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine and develop strategies to overcome resistance.
5. Other indications: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may have potential as a therapeutic agent for other diseases that involve B-cell receptor signaling, such as autoimmune disorders and graft-versus-host disease. Further studies are needed to evaluate its efficacy in these indications.

Synthesemethoden

The synthesis of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves several steps, including the preparation of the key intermediate 3-ethoxy-4-(hydroxymethyl)benzaldehyde, which is then converted into the final product through a series of reactions involving tert-butylamine, 1-phenyl-1H-tetrazole-5-thiol, and other reagents. The synthesis of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2015051661A1).

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro and in vivo studies have demonstrated that N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine selectively inhibits BTK and suppresses B-cell receptor signaling, leading to apoptosis and growth inhibition of B-cells. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also shown synergistic effects when combined with other drugs, such as venetoclax and ibrutinib, in preclinical studies. These findings suggest that N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may have potential as a single agent or in combination therapy for the treatment of B-cell malignancies.

Eigenschaften

Molekularformel

C20H25N5O2

Molekulargewicht

367.4 g/mol

IUPAC-Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C20H25N5O2/c1-5-26-18-13-15(14-21-20(2,3)4)11-12-17(18)27-19-22-23-24-25(19)16-9-7-6-8-10-16/h6-13,21H,5,14H2,1-4H3

InChI-Schlüssel

RXIFCLWCLQLAHW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OC2=NN=NN2C3=CC=CC=C3

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OC2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.